3a,7a-Dihydroxycholanoic acid

Vue d'ensemble

Description

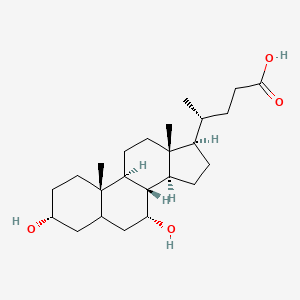

3a,7a-Dihydroxycholanoic acid, also known as chenodeoxycholic acid, is a bile acid found predominantly in the bile of mammals. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The molecular formula of this compound is C24H40O4, and it has a molecular weight of 392.58 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3a,7a-Dihydroxycholanoic acid typically involves the hydroxylation of cholanoic acid derivatives. One common method includes the selective hydroxylation of the steroid nucleus at the 3a and 7a positions. This can be achieved using specific catalysts and reaction conditions that favor the formation of the desired dihydroxy compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as ox bile. The process includes several steps of extraction, crystallization, and purification to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3a,7a-Dihydroxycholanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at the 3a and 7a positions can be oxidized to form keto derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of 3-keto-7a-hydroxycholanoic acid.

Reduction: Formation of 3a,7a-dihydroxy-5b-cholanoic acid.

Substitution: Formation of esters or ethers depending on the substituent introduced.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, 3a,7a-dihydroxycholanoic acid serves as a precursor for synthesizing various steroid derivatives. Its unique structure allows researchers to explore new pathways for steroid synthesis and modification, which can be crucial for drug development.

Biology

Cholesterol Metabolism:

Research indicates that this compound plays a significant role in regulating cholesterol metabolism and bile acid synthesis. It is involved in the formation of micelles that aid in fat emulsification and absorption in the intestines. Studies have shown that it interacts with specific receptors in the liver, influencing the expression of genes related to lipid metabolism .

Case Study: Type 1 Diabetes

A study identified this compound as a differential metabolite in individuals with type 1 diabetes. The metabolite levels were significantly altered compared to non-high-risk groups, suggesting its potential role as a biomarker for metabolic disorders .

Medicine

Therapeutic Potential:

this compound is being investigated for its therapeutic effects in treating conditions such as gallstones and liver diseases. Its ability to modify bile composition makes it a candidate for managing cholesterol-related disorders. Clinical trials have explored its efficacy in enhancing bile flow and reducing gallstone formation .

Case Study: Ursodeoxycholic Acid Formation

Research involving patients treated with chenodeoxycholic acid revealed increased levels of ursodeoxycholic acid, which is synthesized from this compound. This transformation highlights its importance in therapeutic contexts related to bile acid metabolism .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a biochemical reagent for various applications. Its role in drug formulation processes underscores its significance in developing medications targeting metabolic disorders.

Mécanisme D'action

The primary mechanism of action of 3a,7a-Dihydroxycholanoic acid involves its role as a bile acid. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound interacts with specific receptors in the liver and intestines, regulating the synthesis and secretion of bile acids. It also influences the expression of genes involved in cholesterol metabolism and lipid homeostasis .

Comparaison Avec Des Composés Similaires

Cholic Acid: Another primary bile acid with three hydroxyl groups at positions 3a, 7a, and 12a.

Deoxycholic Acid: A secondary bile acid with hydroxyl groups at positions 3a and 12a.

Lithocholic Acid: A secondary bile acid with a single hydroxyl group at position 3a.

Uniqueness: 3a,7a-Dihydroxycholanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct physicochemical properties and biological activities. Its role in regulating cholesterol metabolism and its therapeutic potential in treating liver and metabolic diseases make it a compound of significant interest in both research and clinical settings .

Activité Biologique

3a,7a-Dihydroxycholanoic acid, also known as chenodeoxycholic acid (CDCA), is a bile acid that plays a crucial role in lipid metabolism and the regulation of cholesterol homeostasis. This compound is characterized by its structure, which includes hydroxyl groups at the 3 and 7 positions on the cholane backbone. It is primarily synthesized in the liver and is involved in the emulsification and absorption of dietary fats.

- Chemical Formula : CHO

- Molecular Mass : 392.572 g/mol

- CAS Registry Number : 30634-99-2

- IUPAC Name : (4R)-4-[(1S,2S,5R,9R,10R,11S,14R,15R)-5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]pentanoic acid

Biological Functions

This compound serves several biological functions:

- Bile Acid Formation : It is a primary bile acid that aids in the digestion and absorption of lipids by emulsifying fats in the intestine.

- Cholesterol Regulation : CDCA plays a significant role in regulating cholesterol metabolism through feedback mechanisms that influence hepatic cholesterol synthesis and bile acid synthesis.

- Signaling Molecule : It acts as a signaling molecule that activates specific nuclear receptors (e.g., FXR - Farnesoid X receptor), which regulate genes involved in bile acid homeostasis and lipid metabolism.

The biological activity of this compound can be summarized through its interaction with various receptors and pathways:

- FXR Activation : CDCA binds to FXR in the intestine and liver, leading to the regulation of genes involved in bile acid synthesis and transport.

- Modulation of Gut Microbiota : Bile acids influence the composition of gut microbiota, which can impact metabolic health and inflammation.

- Anti-inflammatory Effects : Some studies suggest that CDCA may exert anti-inflammatory effects by modulating immune responses.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Clinical Studies : Research indicates that administration of CDCA can lead to increased formation of ursodeoxycholic acid (UDCA) in patients with specific metabolic disorders. This transformation was observed in subjects with cerebrotendinous xanthomatosis (CTX) and gallstones, where CDCA was administered to evaluate its effects on bile composition .

- Metabolomic Analyses : In a study analyzing differential metabolites associated with type 1 diabetes risk genotypes, levels of this compound were found to be significantly altered compared to non-high-risk groups .

- Toxicological Profiles : The compound's safety profile indicates low toxicity at physiological concentrations; however, excessive accumulation can lead to membrane disruption due to its detergent properties .

Case Studies

Several case studies have examined the effects of this compound:

- Case Study on Gallstone Patients : In a clinical trial involving gallstone patients treated with CDCA, significant changes were noted in bile acid composition after four months of treatment. The proportion of UDCA increased notably alongside reductions in cholic acid levels .

- Cerebrotendinous Xanthomatosis Treatment : A study focused on CTX patients demonstrated that treatment with CDCA not only altered bile composition but also improved clinical symptoms associated with this genetic disorder .

Propriétés

IUPAC Name |

(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15?,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-BYRKYSOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279843 | |

| Record name | (3α,7α)-3,7-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,7a-Dihydroxycholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30634-99-2 | |

| Record name | (3α,7α)-3,7-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30634-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,7α)-3,7-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,7a-Dihydroxycholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.